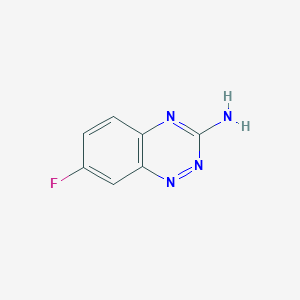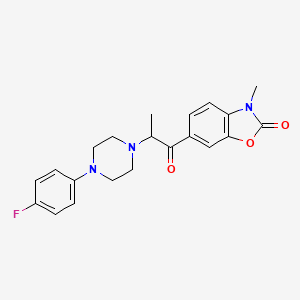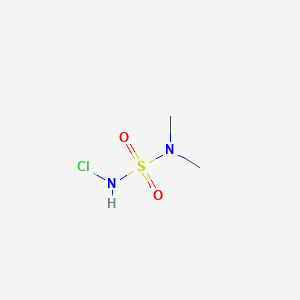
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of both fluorine and boronic acid functional groups, which contribute to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-(methylcarbamoyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, which facilitate the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine and boronic acid functional groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C14H12BF2NO3 |
|---|---|
Peso molecular |
291.06 g/mol |
Nombre IUPAC |
[2-fluoro-3-[(5-fluoro-2-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c1-8-5-6-9(16)7-12(8)18-14(19)10-3-2-4-11(13(10)17)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
Clave InChI |
PLBDOBOAIFGKBV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)F)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)






